REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([NH2:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:4]=1[OH:11].[OH-].[K+].S(OC)(O[CH3:18])(=O)=O.O>CC(C)=O>[Cl:2][C:3]1[C:4]([O:11][CH3:18])=[CH:5][CH:6]=[C:7]([Cl:10])[C:8]=1[NH2:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC(=C1N)Cl)O
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
5.13 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 30° C
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
is continued for another hour
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The organic layer is isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC=C1OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |